molecular formula C20H17BrN2O3S B14694279 N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide CAS No. 28856-99-7

N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide

Cat. No.: B14694279
CAS No.: 28856-99-7
M. Wt: 445.3 g/mol
InChI Key: ONAQJBBIODTJEW-UHFFFAOYSA-N
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Description

N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the family of quinoid compounds These compounds are characterized by their unique structure, which includes a quinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide typically involves multiple stepsThe reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired products are obtained.

Major Products Formed

Scientific Research Applications

N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways. The compound’s quinoid structure allows it to participate in redox reactions, which can modify the redox status of cells. This modification can lead to various biological effects, including cytoprotection and anti-inflammatory activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoid systems, such as:

Uniqueness

What sets N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide apart is its specific structure, which includes a brominated quinoid system and a sulfonamide group. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

CAS No.

28856-99-7

Molecular Formula

C20H17BrN2O3S

Molecular Weight

445.3 g/mol

IUPAC Name

N-[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H17BrN2O3S/c1-14-6-9-17(10-7-14)27(25,26)23-19-5-3-2-4-18(19)22-13-15-12-16(21)8-11-20(15)24/h2-13,23-24H,1H3

InChI Key

ONAQJBBIODTJEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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